(3R,4R)-3-aminoazepan-4-ol

Description

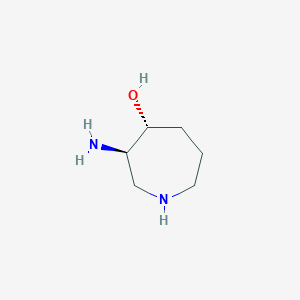

(3R,4R)-3-Aminoazepan-4-ol is a seven-membered azepane ring derivative featuring both amino (-NH₂) and hydroxyl (-OH) functional groups at the 3R and 4R positions, respectively. This stereochemical configuration imparts unique physicochemical and biological properties, making it a valuable scaffold in pharmaceutical and material science research.

Properties

CAS No. |

150989-57-4 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3R,4R)-3-aminoazepan-4-ol |

InChI |

InChI=1S/C6H14N2O/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |

InChI Key |

ZZWNCDLYERZDIQ-PHDIDXHHSA-N |

SMILES |

C1CC(C(CNC1)N)O |

Isomeric SMILES |

C1C[C@H]([C@@H](CNC1)N)O |

Canonical SMILES |

C1CC(C(CNC1)N)O |

Synonyms |

1H-Azepin-4-ol,3-aminohexahydro-,(3R,4R)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and stereochemical distinctions between (3R,4R)-3-aminoazepan-4-ol and analogous compounds:

Key Observations:

Ring Size and Flexibility :

- The 7-membered azepane ring in the target compound offers greater conformational flexibility compared to 6-membered oxane derivatives (e.g., (3R,4R)-4-(hydroxymethyl)oxan-3-ol). This flexibility may enhance binding to biological targets or improve material properties in polymer applications .

- Smaller oxane rings (6-membered) exhibit more rigid conformations, which can stabilize specific hydrogen-bonding networks, as seen in crystal structures of related compounds .

This difference influences solubility and reactivity in synthetic pathways . The hydrochloride salt form of (3R,4S)-4-aminooxan-3-ol enhances aqueous solubility compared to free-base amino alcohols, a property critical for pharmaceutical formulations .

Stereochemical Impact: The (3R,4R) configuration in the target compound and (3R,4R)-4-(hydroxymethyl)oxan-3-ol enables specific intramolecular interactions, such as hydrogen bonding, which stabilize crystal structures or bioactive conformations . In contrast, the (3R,4S) diastereomer (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride) exhibits distinct spatial arrangements that alter intermolecular interactions and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.